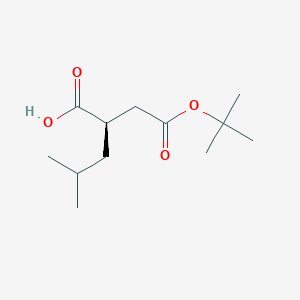

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

概要

説明

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, also known as (R)-2-tert-butoxyethyl-4-methylpentanoic acid, is a synthetic organic acid that has a variety of applications in the scientific research field. It is used as a reagent in chemical synthesis, as a catalyst in laboratory experiments, and as a substrate in biochemical studies. Additionally, it has been used to study the mechanism of action of various enzymes and proteins.

科学的研究の応用

Renin Inhibitors and Angiotensinogen Analogues

- A study describes the synthesis of a compound structurally related to (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, which is useful in the preparation of renin inhibitory peptides. Angiotensinogen analogues containing similar residues are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

Synthesis and Chain Elongation of Heterocycles

- Another study focused on the synthesis of chiral 1,3-dioxin-4-ones derived from (R)-3-hydroxybutanoic acid, used for substitutions and chain elongations at the side-chain C-atom in the 6-position of the heterocycle. This work is relevant for the synthesis of enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Synthesis of Natural Product Analogues

- A study outlined the synthesis of (R) and (S) of 2-Methy1-3-oxa-5-(tert-butyldiphenylsilyloxyl)methylpentanoate, which is useful for the synthesis of various natural products such as epothilones (Hamad & Schinzer, 2000).

Development of Chiral Building Blocks

- Research on the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, is notable. This compound was used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a building block in dipeptide synthesis (Studer, Hintermann & Seebach, 1995).

Hydrogenation to Create Precursors

- In another study, (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide was synthesized and hydrogenated to create precursors for trans-4-methylproline (Nevalainen & Koskinen, 2001).

特性

IUPAC Name |

(2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMKSLXCPUXPD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2738741.png)

![Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate](/img/structure/B2738742.png)

![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)

![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2,2-diphenylacetic acid](/img/no-structure.png)

![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)

![2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide](/img/structure/B2738754.png)

![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)